

In Vivo Effects of [D-Trp34]-Neuropeptide Y: A Technical Guide

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Compound of Interest		
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Introduction

[D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems. NPY is implicated in a diverse range of physiological processes, including the regulation of food intake, energy balance, cardiovascular function, and anxiety. [D-Trp34]-NPY has been identified as a potent and highly selective agonist for the Neuropeptide Y receptor subtype 5 (Y5). This selectivity makes it an invaluable tool for elucidating the specific in vivo functions of the Y5 receptor, particularly in the context of metabolic regulation and obesity research. This technical guide provides a comprehensive overview of the in vivo effects of [D-Trp34]-NPY, detailing its receptor binding profile, physiological consequences, and the experimental protocols utilized in its study.

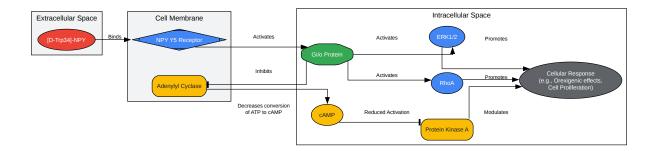
Core Principles: Receptor Selectivity and Mechanism of Action

[D-Trp34]-NPY exhibits a high binding affinity and selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, and Y4). The Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the activated Gai subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this primary signaling event, Y5 receptor activation has been shown to



modulate other signaling cascades, including the extracellular signal-regulated kinase (ERK) and RhoA pathways, which are involved in cell proliferation and motility.

NPY Y5 Receptor Signaling Pathway



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Caption: NPY Y5 Receptor Signaling Cascade.

Quantitative Data on In Vivo Effects

The administration of [D-Trp34]-NPY in animal models, primarily rodents, elicits a range of measurable physiological changes, predominantly related to energy homeostasis.

Table 1: Effects of Chronic Intracerebroventricular (ICV) Infusion of [D-Trp34]-NPY in C57BL/6J Mice.[1]



Parameter	Vehicle Control	[D-Trp34]-NPY (5 μ g/day)	[D-Trp34]-NPY (10 μ g/day)
7-Day Cumulative Food Intake (g)	~22	~28	~32
7-Day Body Weight Change (g)	~0.5	~2.5	~4.0
Epididymal Adipose Tissue Weight (g)	~0.3	~0.6	~0.8
Plasma Total Cholesterol (mg/dL)	~80	~110	~130
Plasma Insulin (ng/mL)	~0.5	~1.5	~2.5
Plasma Leptin (ng/mL)	~2	~8	~12
Data are approximated from graphical representations in Mashiko et al., 2003. Values are mean.			

Table 2: Receptor Binding Affinity of [D-Trp34]-NPY.



Receptor Subtype	pEC50 (rat)[2]	pKi (human)[2]	pKi (rat)[2]
Y1	6.44	6.49	6.55
Y2	<6	5.43	5.95
Y4	6.28	7.08	6.85
Y5	7.82	7.53	7.41

pEC50 and pKi values are measures of agonist potency and binding affinity, respectively. Higher values indicate greater potency/affinity.

Key In Vivo Effects Orexigenic Effects

The most pronounced in vivo effect of [D-Trp34]-NPY is the stimulation of food intake (hyperphagia).[1][3] This orexigenic effect is robust and dose-dependent, leading to a significant increase in both acute and chronic food consumption.[1] Studies in rats have shown that intracerebroventricular (I.C.V) administration of [D-Trp34]-NPY at doses of 8 and 16 μ g stimulates food intake to a similar extent in both lean and obese Zucker rats 1 hour after injection.[2]

Body Weight and Adiposity

Chronic administration of [D-Trp34]-NPY leads to a significant increase in body weight and adiposity.[1] This is a direct consequence of the sustained hyperphagia and potential metabolic effects of Y5 receptor activation. The increased body weight is accompanied by a visible increase in adipose tissue mass.[1]

Metabolic Changes



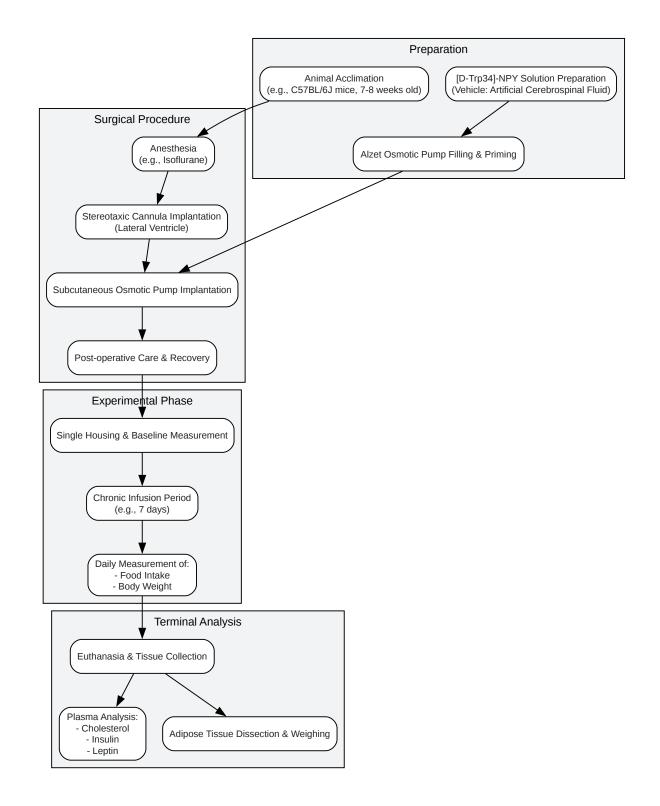
Activation of the Y5 receptor by [D-Trp34]-NPY induces a cascade of metabolic alterations characteristic of a state of positive energy balance. These include:

- Hypercholesterolemia: Elevated levels of total cholesterol in the plasma.[1]
- Hyperinsulinemia: Increased circulating levels of insulin.[1]
- Hyperleptinemia: Elevated plasma leptin concentrations, likely a secondary response to the increased adiposity.[1]

Interestingly, even when food intake is restricted in pair-feeding studies, [D-Trp34]-NPY can still lead to an increase in adipose tissue weight, suggesting that Y5 receptor activation may also have direct effects on metabolism, such as decreased lipolysis and thermogenesis.[1]

Experimental Protocols Experimental Workflow for Chronic ICV Infusion Study





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